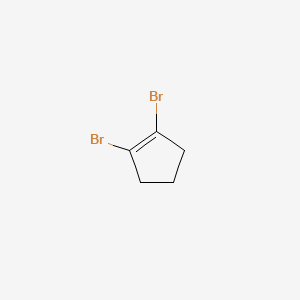

1,2-Dibromociclopenceno

Descripción general

Descripción

1,2-Dibromocyclopentene (1,2-DBCP) is an organic compound of the cyclopentene family. It is a colorless liquid with a pungent odor. It is widely used in the synthesis of various organic compounds and as a reagent in chemical reactions. It is also used in the production of pesticides and pharmaceuticals, as well as in the manufacture of rubber products. 1,2-DBCP is a versatile compound with a wide range of applications in the chemical industry.

Aplicaciones Científicas De Investigación

- Función del 1,2-Dibromociclopenceno: Sirve como precursor para la síntesis de 1,2-disustituidos ciclopentadienos, que luego se convierten en metalocenos. Los metalocenos se utilizan ampliamente como catalizadores en diversas transformaciones orgánicas .

- Síntesis: El this compound experimenta una única reacción de intercambio Br/Mg con iPrMgCl·LiCl, generando el correspondiente reactivo de β-bromociclopenilmagnesio .

- Método: Los investigadores realizan un análisis completo de los espectros de RMN de 1H de trans-1,2-dibromociclopenceno utilizando un algoritmo de ajuste de forma de línea total. Las constantes de acoplamiento espín-espín de alta precisión se aplican luego al análisis conformacional, produciendo un potencial continuo de seudorrotación .

Síntesis y Catálisis de Metalocenos

Reactivo de β-Bromociclopenilmagnesio

Análisis Conformacional mediante Espectroscopia de RMN

Safety and Hazards

1,2-Dibromocyclopentene is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

Propiedades

IUPAC Name |

1,2-dibromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFXPGGROADNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403305 | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-78-0 | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

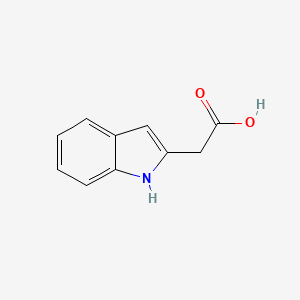

Feasible Synthetic Routes

Q1: What are the key applications of 1,2-dibromocyclopentene in organic synthesis?

A1: 1,2-Dibromocyclopentene serves as a versatile starting material for various organic transformations.

- Palladium-catalyzed Coupling Reactions: It readily participates in Heck reactions, enabling the synthesis of complex molecules like (E,Z,E)-1,3,5-hexatrienes []. These hexatrienes can further undergo 6π-electrocyclization to yield substituted cyclohexadienes [].

- Formation of Cycloalkynes: 1,2-Dibromocyclopentene acts as a precursor to cyclopentyne, a highly reactive intermediate, in the presence of lithium bromide []. This complex then participates in cycloaddition reactions, demonstrating the utility of 1,2-dibromocyclopentene in accessing strained cyclic systems.

- Synthesis of Oligomers: Researchers have utilized 1,2-dibromocyclopentene to synthesize cis-oligodiacetylenes, molecules with a conjugated backbone incorporating both triple and double bonds []. This application highlights the potential of this compound in materials chemistry.

Q2: How can 1,2-dibromocyclopentene be selectively functionalized?

A2: A significant advantage of 1,2-dibromocyclopentene lies in its ability to undergo selective functionalization.

- Selective Mono-functionalization: Controlled bromine-magnesium exchange using reagents like iPrMgCl·LiCl allows for the generation of a β-bromocyclopentenylmagnesium reagent []. This organometallic species readily reacts with various electrophiles, resulting in the selective mono-functionalization of the starting material [].

- 1,2-Difunctionalization: In the presence of a secondary alkylmagnesium halide and a copper catalyst like Li2CuCl4, 1,2-dibromocyclopentene undergoes bromine substitution, followed by reaction with electrophiles []. This method provides access to 1,2-difunctionalized cyclopentenes, expanding the synthetic utility of the starting material [].

Q3: Are there any studies exploring the conformational properties of molecules derived from 1,2-dibromocyclopentene?

A: Yes, studies have investigated the conformational behavior of cis-oligodiacetylenes synthesized using 1,2-dibromocyclopentene [].

Q4: What are the limitations of using 1,2-dibromocyclopentene in synthesis?

A4: While a versatile building block, 1,2-dibromocyclopentene presents some limitations:

- Cis/Trans Isomerization: Linear cis-oligodiacetylenes derived from 1,2-dibromocyclopentene can undergo cis/trans isomerization in solution []. This isomerization can impact the desired properties of the final compound, necessitating strategies like incorporating the ene moieties into ring systems to enhance stability [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)